molecular formula C20H18O11 B1246486 Quercetin-3-o-alpha-d-arabinofuranoside

Quercetin-3-o-alpha-d-arabinofuranoside

Cat. No. B1246486
M. Wt: 434.3 g/mol
InChI Key: BDCDNTVZSILEOY-FWYGIPPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin-3-O-alpha-D-arabinofuranoside is a quercetin O-glycoside that is quercetin attached to a alpha-D-arabinofuranosyl residue at position 3 via a glycosidic linkage. It has a role as a metabolite and a plant metabolite. It is a quercetin O-glycoside, an alpha-D-arabinoside, a monosaccharide derivative and a tetrahydroxyflavone.

Scientific Research Applications

  • Identification and Characterization : Quercetin-3-o-alpha-d-arabinofuranoside has been identified and characterized in different plant species using advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This flavonoid is found in plants like Prunus serotina Ehrh. and Prunus spinosa L. (Olszewska, 2005); (Olszewska & Wolbiś, 2002).

  • Synthesis and Structural Analysis : Efforts have been made to synthesize this compound in the laboratory. For instance, calabricoside A, which contains quercetin 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranoside]-7-O-beta-D-glucopyranoside, was successfully synthesized, showcasing its structural complexity and the potential for further research in this area (Du, Wei, & Linhardt, 2003).

  • Hepatoprotective Activity : Quercetin-3-o-alpha-d-arabinofuranoside has shown hepatoprotective activities. In one study, a new acylated flavonoid of this class demonstrated significant hepatoprotective activity in primary cultures of rat hepatocytes (Chin et al., 2004).

  • Analytical Applications : This compound has been used in the study of analytical techniques like directly coupled HPLC-NMR-MS, which aids in the identification and confirmation of flavonoid glycosides in various natural extracts (Lommen et al., 2000).

  • Antioxidant and Pharmacological Activities : Quercetin and its glycosides, including quercetin-3-o-alpha-d-arabinofuranoside, have been researched for their antioxidant activities and potential applications in medicine. Their roles in modulating signal transduction pathways and reactive oxygen species are notable (Xu et al., 2019); (Deng et al., 2020).

  • Lipid Accumulation Suppression : In a study on mouse adipocytic cells, avicularin, a form of quercetin-3-o-alpha-d-arabinofuranoside, suppressed the accumulation of intracellular lipids, indicating potential applications in obesity and related metabolic disorders (Fujimori & Shibano, 2013).

  • Biotechnological Production : Advances in biotechnology have enabled the production of flavonol glycosides like quercetin-3-o-alpha-d-arabinofuranoside in bacterial systems such as Escherichia coli, paving the way for large-scale production and diverse applications (Pandey et al., 2013).

  • Cancer Prevention and Treatment : Quercetin, including its glycoside forms, is studied for its role in cancer prevention. It interacts with various molecular targets and modulates signal transduction pathways relevant to carcinogenesis (Murakami, Ashida, & Terao, 2008); (Massi et al., 2017).

properties

Product Name

Quercetin-3-o-alpha-d-arabinofuranoside

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20-/m1/s1

InChI Key

BDCDNTVZSILEOY-FWYGIPPASA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin-3-o-alpha-d-arabinofuranoside
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Quercetin-3-o-alpha-d-arabinofuranoside
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Quercetin-3-o-alpha-d-arabinofuranoside
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Reactant of Route 5
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Reactant of Route 6
Quercetin-3-o-alpha-d-arabinofuranoside

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